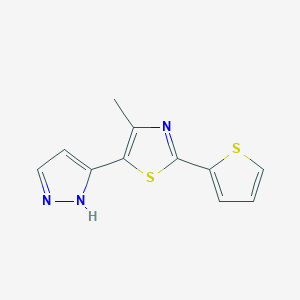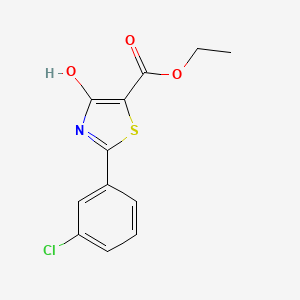
Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
説明
The compound “Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an ethyl ester group at the 5-position and a 3-chlorophenyl group at the 2-position. There is also a hydroxy group at the 4-position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ester group, and the phenyl ring each have distinct reactivities. For instance, the ester could undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
- Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and related compounds have been synthesized and analyzed for their structural properties. For instance, a study detailed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its characterization using NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017). Another study performed a single crystal X-ray structure analysis of two polymorphs of a closely related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani et al., 2019).
Molecular Interactions and Photophysical Properties
- Studies have also focused on the molecular interactions and photophysical properties of related thiazole derivatives. For example, the antimicrobial activities and Hirshfeld surface analysis of a synthesized compound were investigated for their pharmacological importance, providing insights into the nature of molecular interactions (Achutha et al., 2017). Another study explored the photochemical reactions of ethyl 2-chlorothiazole-5-carboxylate derivatives, examining their photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010).
Synthesis Techniques and Applications
- Innovative synthesis techniques and applications of related thiazole compounds have been explored. This includes the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (Machado et al., 2011), and the use of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an important intermediate in pesticide synthesis (Ju, 2014).
Material Science and Dyeing Applications
- Research has also been conducted on the application of related thiazole derivatives in material science and dyeing. A study focused on the complexation of disperse dyes derived from thiophene with metals and their application properties on polyester and nylon fabrics (Abolude et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMCWWQUPRRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)



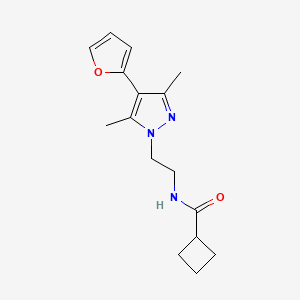

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)
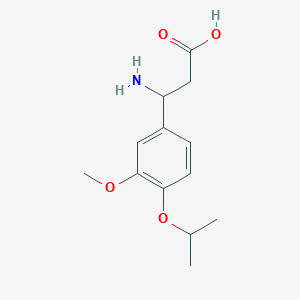
![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)
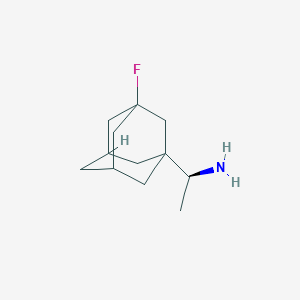
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)


